Methyl 2-methylbenzo[d]oxazole-4-carboxylate
Description
Significance of the Benzo[d]oxazole Scaffold in Chemical Research
The benzo[d]oxazole scaffold, a bicyclic heterocyclic system where a benzene (B151609) ring is fused to an oxazole (B20620) ring, is a privileged structure in the realm of chemical and pharmaceutical sciences. This structural motif is a cornerstone in the architecture of a multitude of biologically active compounds. The inherent planarity and aromaticity of the benzoxazole (B165842) ring system, coupled with its ability to participate in various non-covalent interactions, make it an ideal framework for designing molecules that can effectively interact with biological targets.
Derivatives of benzoxazole have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, antifungal, antiviral, and anticancer properties. This has rendered the benzoxazole nucleus a focal point for medicinal chemists in the quest for novel therapeutic agents. The versatility of the scaffold allows for substitutions at various positions, enabling the fine-tuning of electronic and steric properties to optimize biological efficacy.
Overview of Methyl Ester Functionalization in Heterocyclic Chemistry
In the landscape of heterocyclic chemistry, the introduction of a methyl ester functional group serves multiple strategic purposes. As an electron-withdrawing group, a methyl ester can significantly influence the reactivity of the heterocyclic ring to which it is attached, often modulating its susceptibility to nucleophilic or electrophilic attack. This functionalization is also a key stepping stone for a variety of chemical transformations.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted into a wide range of other functional groups such as amides, acid chlorides, and other esters. This versatility makes the methyl ester a valuable handle for the elaboration of molecular complexity and the synthesis of diverse compound libraries for screening purposes.
Contextualization of Methyl 2-methylbenzo[d]oxazole-4-carboxylate within Benzo[d]oxazole Chemistry
This compound emerges as a noteworthy derivative within the broader class of benzoxazoles. Its structure is characterized by a methyl group at the 2-position and a methyl carboxylate group at the 4-position of the benzoxazole core. The presence and positioning of these substituents are expected to confer specific chemical and physical properties upon the molecule. The methyl group at the 2-position can influence the steric environment around the oxazole nitrogen, while the methyl ester at the 4-position provides a reactive site for further chemical modifications, positioning this compound as a valuable intermediate in organic synthesis.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.
| Property | Value |
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| CAS Number | 128156-55-8 |
| Canonical SMILES | CC1=NC2=C(C=CC=C2O1)C(=O)OC |
Data sourced from publicly available chemical databases.
Synthesis and Spectroscopic Characterization
A documented synthetic route to this compound involves the use of methyl 3-hydroxy-2-nitrobenzoate as a starting material. lookchem.com While detailed experimental procedures from primary literature are not extensively available in the public domain, the general principles of benzoxazole synthesis suggest that this transformation would likely involve a reductive cyclization process.
The characterization of this compound would rely on a suite of spectroscopic techniques to confirm its structure and purity.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Expected signals would include a singlet for the methyl group at the 2-position, a singlet for the methyl ester protons, and distinct aromatic protons corresponding to the benzene ring of the benzoxazole core. |
| ¹³C NMR | The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic and oxazole rings, and the methyl carbons. |
| Infrared (IR) | Key absorption bands would be anticipated for the C=O stretching of the ester group, C=N stretching of the oxazole ring, and C-O stretching frequencies. |
| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Research Findings and Potential Applications
While extensive research specifically detailing the biological activities or material science applications of this compound is not widely published, the well-established importance of the benzoxazole scaffold suggests its potential as a valuable building block in several areas of research.
The presence of the methyl ester at the 4-position opens avenues for the synthesis of a library of derivatives. For instance, hydrolysis to the carboxylic acid would allow for the formation of amides through coupling with various amines. These new derivatives could then be screened for a range of biological activities, leveraging the known pharmacological potential of the benzoxazole core.
Furthermore, the structural features of this compound could make it a candidate for investigation in materials science, where benzoxazole-containing polymers and dyes have shown interesting optical and electronic properties. The specific substitution pattern of this compound could influence its photophysical characteristics, making it a target for the development of novel functional materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-11-9-7(10(12)13-2)4-3-5-8(9)14-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEABWGAOREBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215422 | |
| Record name | 4-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128156-55-8 | |
| Record name | 4-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128156-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Methylbenzo D Oxazole 4 Carboxylate and Analogs
Classical Cyclization Approaches to Benzo[d]oxazoles
The formation of the benzo[d]oxazole scaffold is a cornerstone of synthesizing the target molecule. Traditional methods have long been established and are widely utilized.
Condensation Reactions with o-Aminophenols and Carboxylic Acid Derivatives
A foundational and extensively studied method for constructing the benzoxazole (B165842) ring involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives. rdd.edu.iqnih.govresearchgate.net This reaction is typically promoted by acid catalysts or conducted under high-temperature conditions. jocpr.com The general mechanism involves the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring.
Various carboxylic acid derivatives, including acyl chlorides, can be employed. jocpr.com The use of dehydrating agents or microwave irradiation can often enhance the reaction rate and yield. ijpbs.comresearchgate.net For the synthesis of 2-substituted benzoxazoles, the choice of the carboxylic acid derivative is crucial as it directly installs the substituent at the 2-position of the benzoxazole core. nih.gov
| Reactants | Reagents/Conditions | Product | Reference |
| o-Aminophenol, Carboxylic Acid | Acid catalyst, Heat | 2-Substituted Benzoxazole | rdd.edu.iq |
| o-Aminophenol, Acyl Chloride | Base or Catalyst | 2-Substituted Benzoxazole | jocpr.com |
| o-Aminophenol, Aldehyde | Oxidant | 2-Substituted Benzoxazole | nih.gov |
Ring-Closing Reactions for Benzo[d]oxazole Formation
Alternative to direct condensation, intramolecular ring-closing reactions provide another versatile route to the benzoxazole core. One common strategy involves the cyclization of o-halobenzanilides. This approach can be catalyzed by transition metals, such as copper, which facilitates the intramolecular C-O bond formation. organic-chemistry.org
Another significant pathway is the oxidative cyclization of phenolic Schiff bases. rdd.edu.iq These Schiff bases are readily prepared from the condensation of o-aminophenols and aldehydes. Subsequent exposure to an oxidizing agent promotes the cyclization to the benzoxazole ring system. A variety of oxidants have been successfully employed for this transformation. nih.gov
Targeted Esterification Strategies at the C4 Position
Once the 2-methylbenzo[d]oxazole-4-carboxylic acid is obtained or an appropriate precursor is synthesized, the introduction of the methyl ester group is a critical step.
Direct Esterification Methods
The most straightforward method for obtaining the methyl ester is the direct esterification of the corresponding carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a widely used technique. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven reaction, and often an excess of methanol is used to drive the reaction towards the product. libretexts.org
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
| R-COOH | CH3OH | H2SO4 | R-COOCH3 | masterorganicchemistry.com |
Post-Cyclization Functionalization for Carboxylate Introduction
In some synthetic strategies, the carboxylate group is introduced after the formation of the benzoxazole ring. This can be achieved through various functionalization reactions. For instance, a precursor molecule with a suitable functional group at the C4 position, such as a halogen or a triflate, can be subjected to carbonylation reactions. These reactions typically employ carbon monoxide and a palladium catalyst in the presence of methanol to directly install the methyl carboxylate group.
Advanced Synthetic Strategies for Substituted Benzo[d]oxazole-4-carboxylates
Modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of substituted benzoxazoles. These advanced strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance. rsc.org
For instance, transition metal-catalyzed reactions have emerged as powerful tools. rsc.org Copper-catalyzed hydroamination of alkynones with 2-aminophenols followed by intramolecular cyclization presents a novel route to functionalized benzoxazoles. rsc.org Furthermore, palladium-mediated oxidative cyclization has also been described as an effective method. jocpr.com The use of nanocatalysts and ionic liquids is also gaining traction, offering green and efficient alternatives to traditional methods. nih.gov These modern approaches provide access to a diverse range of substituted benzoxazole-4-carboxylates with potential applications in various fields.
C-H Bond Functionalization at C2 Position
Direct functionalization of the C-H bond at the C2 position is a powerful strategy that allows for the modification of the benzoxazole core. mdpi.comnitrkl.ac.in This approach avoids the need for pre-functionalized starting materials and is considered an atom-economical process. nih.gov Transition metal-catalyzed C-H functionalization has emerged as a superior alternative to traditional cross-coupling and cyclocondensation reactions, which often have drawbacks that make them commercially challenging. nih.gov
Various transition metals, including both noble and earth-abundant ones, have been successfully employed to functionalize the C2 position of benzoxazoles and related azoles. nih.gov For instance, palladium catalysts have been used for the direct alkenylation of benzoxazoles with partners like alkenyl phosphates and alkenyl iodides. mdpi.com In one early example, α- or ß-substituted alkenyl bromides were coupled with electron-rich benzoxazoles at high temperatures using a palladium catalyst. mdpi.com Another approach utilizes a metal-free oxidative amination of the C-H bond at the C2 position. This method uses catalytic iodine in aqueous tert-butyl hydroperoxide at ambient temperature to react benzoxazole with primary or secondary amines, producing only water and tertiary butanol as byproducts. organic-chemistry.org
Table 1: Selected Methods for C-H Functionalization at C2 Position of Benzoxazoles
| Coupling Partner | Catalyst/Reagent | Key Conditions | Reference |
|---|---|---|---|
| Alkenyl Bromides | PdCl(C3H5)(dppb) | High Temperature (80-140 °C), Argon Atmosphere | mdpi.com |
| Alkenyl Iodides | [Pd(dppf)Cl2·CH2Cl2], PPh3, Ag2CO3 | Microwave-assisted, H2O solvent | mdpi.com |
| Secondary/Primary Amines | Catalytic Iodine, t-BuOOH | Ambient Temperature, Neat | organic-chemistry.org |
Transition Metal-Catalyzed Coupling Reactions for Benzo[d]oxazole Core Construction
The construction of the benzoxazole core itself is frequently accomplished through transition metal-catalyzed reactions, which often involve an intramolecular cyclization step. nih.govresearchgate.net These methods are valued for their efficiency and tolerance of a wide range of functional groups.
Copper and palladium are commonly used catalysts for these transformations. A versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides can be performed under microwave conditions using catalytic copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) to yield benzoxazoles. organic-chemistry.org Similarly, the intramolecular cyclization of ortho-haloanilides is a well-established method. The reaction rate for these precursors follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step in the catalytic cycle. organic-chemistry.orgacs.org
Another powerful approach involves a copper(II)-catalyzed cascade C-H functionalization and C-N/C-O bond formation under an oxygen atmosphere to convert bisaryloxime ethers into 2-arylbenzoxazoles. organic-chemistry.orgdatapdf.com Palladium catalysts are also effective, enabling the synthesis of 2-substituted benzothiazoles (analogs of benzoxazoles) from thiobenzanilides through a C-H functionalization/intramolecular C-S bond formation process. acs.org
Electrophilic Activation in Benzo[d]oxazole Synthesis
An alternative to direct C-H functionalization is the cyclization of functionalized precursors, which constructs the benzoxazole core and installs the C2-substituent simultaneously. mdpi.com A notable method in this category is the electrophilic activation of tertiary amides. mdpi.comresearchgate.net
This strategy involves a cascade reaction promoted by triflic anhydride (B1165640) (Tf₂O) and a base like 2-Fluoropyridine. mdpi.comresearchgate.net The process begins with the activation of the amide carbonyl group by Tf₂O. This is followed by a nucleophilic attack from a 2-aminophenol (B121084), subsequent intramolecular cyclization, and finally, elimination to yield the 2-substituted benzoxazole. mdpi.comresearchgate.net This method is versatile, allowing for variation in both the amide and the 2-aminophenol substrates, thus enabling the synthesis of a wide array of functionalized benzoxazole derivatives. mdpi.comresearchgate.net
Table 2: Substrate Scope for Tf₂O-Promoted Benzoxazole Synthesis
| Amide Substrate | 2-Aminophenol Substrate | Yield | Reference |
|---|---|---|---|
| N,N-Dimethylbenzamide | 2-Aminophenol | High | researchgate.net |
| N-Benzoylmorpholine | 2-Aminophenol | High | researchgate.net |
| N,N-Dimethylacetamide | 2-Aminophenol | Moderate | researchgate.net |
| N,N-Dimethylbenzamide | 4-Methyl-2-aminophenol | High | researchgate.net |
| N,N-Dimethylbenzamide | 4-Chloro-2-aminophenol | High | researchgate.net |
Yields are qualitative as reported in the source.
Large-Scale Preparation Considerations for Related Oxazole (B20620) Derivatives
The transition from laboratory-scale synthesis to large-scale preparation introduces significant challenges, particularly concerning product isolation and purification. For instance, the large-scale preparation of 2-methyloxazole-4-carboxaldehyde, a closely related derivative, highlights these difficulties. researchgate.net
A key step in a reported 10-kg batch synthesis of this aldehyde is the reduction of the corresponding N-methoxy-N-methyl amide (Weinreb amide) using lithium aluminium hydride. The subsequent workup and isolation by crystallization are critical for obtaining the final product in high purity and yield. researchgate.net Another efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been successfully applied to the gram-scale production of the prodrug 5-aminolevulinic acid (5-ALA). acs.orgnih.gov This process demonstrates scalability and features practical benefits such as the ability to recover and reuse the base (DMAP), which is an important consideration for industrial applications. nih.gov These examples underscore the need for developing robust, efficient, and economical processes for the large-scale synthesis of oxazole derivatives. researchgate.netacs.org
Stereoselective Synthesis of Chiral Benzo[d]oxazole-4-carboxylate Scaffolds
The creation of chiral molecules with high enantioselectivity is a central goal in modern organic synthesis, particularly for applications in medicinal chemistry. While specific methods for the stereoselective synthesis of the Methyl 2-methylbenzo[d]oxazole-4-carboxylate scaffold are not extensively detailed in the reviewed literature, principles from related heterocyclic systems can be considered.
For example, in the synthesis of "quaternary" 1,4-benzodiazepin-2-ones, a phenomenon known as "memory of chirality" has been exploited. nih.gov In this process, an existing chiral center on the benzodiazepine (B76468) ring is destroyed during deprotonation, but the ring's conformation retains the chiral information, directing a subsequent alkylation to occur with high enantioselectivity (86-99% ee). nih.gov This concept of a transient, conformationally-locked chiral memory could potentially be applied to prochiral benzoxazole precursors.
Another common strategy is the use of multicomponent reactions (MCRs) with chiral building blocks to construct complex scaffolds. For instance, diverse 1,4-benzodiazepine (B1214927) scaffolds have been synthesized using Ugi four-component reactions (Ugi-4CR) starting from chiral amino acids. nih.govresearchgate.net A similar approach could be envisioned for benzo[d]oxazole-4-carboxylates, where a chiral amino acid or a derivative thereof serves as a key input to establish the desired stereocenter in the final product.
Reactivity and Mechanistic Studies of Methyl 2 Methylbenzo D Oxazole 4 Carboxylate
Chemical Transformations of the Oxazole (B20620) Ring System
The fused benzo[d]oxazole ring is an aromatic heterocyclic system, which imparts relative stability to the molecule. wikipedia.org However, the heteroatoms (nitrogen and oxygen) and the fused benzene (B151609) ring allow for specific reactive pathways under controlled conditions.
Oxidation and Reduction Pathways of the Benzo[d]oxazole Moiety
Oxidation: The benzoxazole (B165842) ring can undergo oxidative transformations, which may involve the cleavage of the oxazole ring. Studies on related benzoxazole compounds have shown that under certain conditions, such as TEMPO-mediated aerobic oxidation, the oxazole ring can open. tandfonline.comrsc.org This process is believed to involve the formation of a 2-amino phenol intermediate. tandfonline.com While the primary target for oxidation on Methyl 2-methylbenzo[d]oxazole-4-carboxylate might be the C2-methyl group, severe oxidative conditions could lead to the degradation of the heterocyclic ring system.
Reduction: The reduction of the benzo[d]oxazole moiety typically targets the benzene portion of the ring system. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under high pressure can reduce the benzene ring to a cyclohexyl ring. The specific conditions determine the extent of reduction. Milder reducing agents are unlikely to affect the aromatic core. Under harsh reductive conditions, cleavage of the C-O bond within the oxazole ring could potentially occur, but this is generally a less favored pathway.
Electrophilic and Nucleophilic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution: The benzene ring of the benzoxazole system is activated towards electrophilic attack. The directing effects of the fused oxazole ring, the C2-methyl group, and the C4-methyl ester group collectively influence the position of substitution. The fused oxazole system typically directs incoming electrophiles to the C5 and C7 positions. However, the presence of the methyl ester at C4 will deactivate the ring slightly and direct incoming electrophiles to the C6 position (meta to the ester). The C2-methyl group has a weak activating, ortho-, para-directing effect. The interplay of these influences suggests that electrophilic substitution, such as nitration or halogenation, would likely occur at the C6 position. libretexts.org
Nucleophilic Aromatic Substitution: The electron-rich nature of the benzoxazole ring system makes it generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent structure of this compound. However, palladium-catalyzed cross-coupling reactions, which proceed through a different mechanism, can achieve formal nucleophilic substitution at the C2 position of the benzoxazole ring. beilstein-journals.org
Reactivity of the Methyl Ester Group
The methyl ester at the C4 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Ester Hydrolysis and Transesterification Reactions
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.orgchemspider.com
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄ or HCl) and heat protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-Catalyzed Hydrolysis (Saponification): Reaction with a base, such as sodium hydroxide in an alcohol/water mixture, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt. chemspider.com Subsequent acidification yields the carboxylic acid. This method is generally irreversible and often proceeds in high yield.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by heating in the presence of another alcohol and an acid or base catalyst. For example, refluxing this compound in ethanol with a catalytic amount of sulfuric acid would yield Ethyl 2-methylbenzo[d]oxazole-4-carboxylate.
| Reaction | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | NaOH, H₂O/MeOH | 2-Methylbenzo[d]oxazole-4-carboxylic acid (sodium salt) | Reflux |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) | 2-Methylbenzo[d]oxazole-4-carboxylic acid | Reflux |
| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl 2-methylbenzo[d]oxazole-4-carboxylate | Reflux |
Reactions Involving the Carbonyl Functionality
The carbonyl group of the ester is susceptible to attack by strong nucleophiles, leading to a variety of derivatives.
Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the methyl ester to a primary alcohol, yielding (2-methylbenzo[d]oxazol-4-yl)methanol. researchgate.net This reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.
Amide Formation (Aminolysis): The methyl ester can be converted to an amide by heating with ammonia or a primary/secondary amine. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. The product would be 2-methylbenzo[d]oxazole-4-carboxamide or its N-substituted derivatives.
| Reaction | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ workup | (2-Methylbenzo[d]oxazol-4-yl)methanol | 0 °C to room temperature |
| Aminolysis | Ammonia (NH₃) | 2-Methylbenzo[d]oxazole-4-carboxamide | Heat |
| Aminolysis | Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-methylbenzo[d]oxazole-4-carboxamide | Heat |
Reactivity at the C2-Methyl Group
The methyl group at the C2 position of the benzoxazole ring is activated due to its attachment to the electron-deficient C2 carbon of the oxazole ring. The protons on this methyl group are acidic and can be removed by a suitable base.
Condensation Reactions: The primary reactivity of the C2-methyl group involves its participation in condensation reactions with aldehydes and other carbonyl compounds. sigmaaldrich.com In the presence of a base (e.g., potassium fluoride on alumina, or strong bases like LDA), the methyl group is deprotonated to form a nucleophilic carbanion. tandfonline.comresearchgate.net This anion can then attack an electrophilic carbonyl carbon, such as that of an aromatic aldehyde. The subsequent dehydration of the aldol-type intermediate leads to the formation of a styryl-substituted benzoxazole. tandfonline.com For example, reacting this compound with benzaldehyde in the presence of a base would yield Methyl 2-(2-phenylvinyl)benzo[d]oxazole-4-carboxylate. acs.org
| Reaction Type | Electrophile (Reagent) | Product | Catalyst/Conditions |
|---|---|---|---|
| Aldol Condensation | Benzaldehyde | Methyl 2-(2-phenylvinyl)benzo[d]oxazole-4-carboxylate | Base (e.g., KF-Al₂O₃), DMF, Reflux |
| Aldol Condensation | 4-Chlorobenzaldehyde | Methyl 2-(2-(4-chlorophenyl)vinyl)benzo[d]oxazole-4-carboxylate | Base (e.g., KF-Al₂O₃), DMF, Reflux |
| Aldol Condensation | 4-Methoxybenzaldehyde | Methyl 2-(2-(4-methoxyphenyl)vinyl)benzo[d]oxazole-4-carboxylate | Base (e.g., KF-Al₂O₃), DMF, Reflux |
Deprotonation and Subsequent Functionalization
The methyl group at the 2-position of the benzoxazole ring is activated by the adjacent electron-withdrawing heterocyclic system, making its protons acidic and susceptible to deprotonation by a suitable base. This deprotonation generates a reactive carbanion, which can then be functionalized by reacting with various electrophiles.
This reactivity is exemplified by condensation reactions with aromatic aldehydes, a common transformation for 2-methylbenzoxazoles. In these reactions, a base is used to deprotonate the 2-methyl group, and the resulting nucleophile attacks the aldehyde. While specific studies on this compound are not extensively documented, the general reactivity of 2-methylbenzoxazoles suggests a similar pathway. For instance, 2-methylbenzoxazole is known to condense with aromatic aldehydes in the presence of a solid base catalyst like potassium fluoride on alumina (KF-Al2O3) to form 2-styrylbenzoxazoles tandfonline.comresearchgate.net. This transformation proceeds through the deprotonation of the 2-methyl group.
Furthermore, C-H carboxylation is another potential functionalization pathway. While not specifically demonstrated for this molecule, related heteroarenes undergo carboxylation, suggesting that the activated C-H bonds of the methyl group could be a target for such reactions researchgate.net.
Condensation and Addition Reactions
As an extension of its deprotonation, this compound is expected to readily participate in condensation reactions. The reaction of the deprotonated 2-methyl group with aromatic aldehydes is a prime example of this reactivity, leading to the formation of styryl derivatives tandfonline.comresearchgate.netacs.org. The conditions for these reactions can vary, with some methods employing solid base catalysts tandfonline.comresearchgate.net.
The general reaction scheme for the condensation of a 2-methylbenzoxazole with an aromatic aldehyde is as follows:
2-Methylbenzoxazole + ArCHO → 2-Styrylbenzoxazole + H₂O
This type of reaction is valuable for the synthesis of various derivatives with extended conjugation, which can have applications in materials science and medicinal chemistry sigmaaldrich.com.
Investigating Reaction Mechanisms and Intermediates
Understanding the intricate details of reaction mechanisms and identifying transient intermediates are crucial for optimizing reaction conditions and developing new synthetic methodologies.
Radical Scavenging Experiments (e.g., TEMPO, BHT)
While specific radical scavenging studies involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or BHT (butylated hydroxytoluene) with this compound are not prominent in the literature, the broader class of benzoxazole derivatives has been investigated for its antioxidant and radical scavenging properties. These studies often employ assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods nih.govijpcbs.comdergipark.org.tr.
In a typical DPPH assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. For example, some 2-phenylbenzoxazole derivatives have shown weak to moderate DPPH radical scavenging activity nih.gov. Similarly, some 2-mercaptobenzoxazole derivatives have demonstrated free radical scavenging activity in DPPH assays ijpcbs.com.
These findings suggest that the benzoxazole scaffold can contribute to antioxidant activity, and it is plausible that this compound could exhibit similar properties, although experimental verification is needed.
Kinetic Isotope Effect Studies for Rate-Determining Steps
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes wikipedia.orglibretexts.org. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step princeton.edu.
While no specific KIE studies have been reported for this compound, such investigations have been applied to other heterocyclic systems. For instance, a deuterium isotope effect was observed in the photodynamics of a naphthalene-containing benzoxazole derivative, where replacing H₂O with D₂O slightly extended the excited-state intramolecular proton transfer (ESIPT) process nih.gov. This demonstrates the utility of KIE in understanding reaction dynamics in the benzoxazole family. For a reaction involving the deprotonation of the 2-methyl group of the title compound, a primary deuterium KIE would be expected if this step is rate-limiting.
Monitoring Reaction Progress via Spectroscopic Techniques
The progress of chemical reactions involving benzoxazole derivatives can be effectively monitored using various spectroscopic techniques. Modern analytical methods allow for real-time observation of reactants, intermediates, and products, providing valuable kinetic and mechanistic data.
In operando flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy have been successfully employed to monitor the synthesis of benzoxazoles and to elucidate the reaction mechanism by observing reaction intermediates magritek.com. This approach allows for the quantitative analysis of reaction species and the detection of low-intensity signals from transient intermediates magritek.com. By coupling these techniques, researchers can gain a comprehensive understanding of the reaction timeline and identify the rate-determining step magritek.com.
Stability and Degradation Pathways
The stability of this compound is influenced by environmental factors such as pH and temperature. The benzoxazole ring and the methyl ester group are the primary sites susceptible to degradation.
Under acidic conditions, benzoxazoles are known to undergo hydrolysis. The proposed mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water on the C2 carbon. This leads to ring opening and the formation of the corresponding amidophenol rsc.org. This hydrolytic degradation pathway is a significant consideration for the stability of the benzoxazole core researchgate.net.
The methyl ester group at the 4-position is also susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid. The stability of methyl esters to hydrolysis is dependent on the pH, with hydrolysis being accelerated at both low and high pH values organic-chemistry.org.
Furthermore, related oxazole derivatives, particularly those with a 5-hydroxy substituent, have been found to be unstable towards hydrolytic ring-opening and decarboxylation nih.gov. While the title compound lacks the 5-hydroxy group, this highlights a potential instability of the oxazole ring itself under certain conditions.
The following table summarizes the potential degradation pathways:
| Functional Group | Condition | Degradation Product |
| Benzoxazole Ring | Acidic | 2-Acetamido-3-hydroxybenzoic acid |
| Methyl Ester | Acidic or Basic | 2-Methylbenzo[d]oxazole-4-carboxylic acid |
Advanced Spectroscopic and Structural Characterization
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of a compound in solution. For Methyl 2-methylbenzo[d]oxazole-4-carboxylate, ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of each atom.
Conformational analysis focuses on the spatial arrangement of atoms, particularly around rotatable bonds. The primary point of conformational flexibility in this molecule is the rotation around the C4-C(O)O-CH₃ single bond of the ester group. While the benzoxazole (B165842) ring itself is rigid and planar, the ester group can adopt different orientations relative to the ring. rsc.org Techniques such as the Nuclear Overhauser Effect (NOE) can be used to determine the proximity of the ester's methyl protons to the protons on the benzene (B151609) ring, thereby establishing the preferred conformation. Theoretical calculations combined with NMR data provide a comprehensive understanding of the molecule's three-dimensional structure in solution. mdpi.com
| Atom/Group | Technique | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons (H5, H6, H7) | ¹H NMR | 7.0 - 8.0 | Complex splitting pattern (doublets, triplets) depending on coupling. |
| Ester Methyl Protons (-COOCH₃) | ¹H NMR | ~3.9 - 4.1 | Singlet, 3H. Position influenced by the anisotropic effect of the aromatic ring. nih.gov |
| Ring Methyl Protons (C2-CH₃) | ¹H NMR | ~2.6 - 2.8 | Singlet, 3H. |
| Carbonyl Carbon (-COO-) | ¹³C NMR | ~165 | Ester carbonyl. nih.gov |
| Ring Carbon (C2) | ¹³C NMR | ~163 | Carbon attached to nitrogen and oxygen. |
| Aromatic Carbons (C4, C5, C6, C7, C3a, C7a) | ¹³C NMR | 110 - 150 | Six distinct signals for the benzene part of the ring. nih.gov |
| Ester Methyl Carbon (-COOCH₃) | ¹³C NMR | ~52 | nih.gov |
| Ring Methyl Carbon (C2-CH₃) | ¹³C NMR | ~14 |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to its key structural features. nih.gov The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of vibrations unique to the molecule as a whole. docbrown.info
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium | docbrown.info |
| C-H Stretch (Aliphatic) | -CH₃ Groups | 3000 - 2850 | Medium | docbrown.info |
| C=O Stretch (Ester) | -COOCH₃ | 1730 - 1715 | Strong | docbrown.info |
| C=N Stretch | Oxazole (B20620) Ring | 1650 - 1630 | Medium-Strong | nih.gov |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium, multiple bands | docbrown.info |
| C-O Stretch (Ester) | -COO-CH₃ | 1300 - 1100 | Strong, two bands | docbrown.info |
| C-O-C Stretch (Ring) | Oxazole Ring | ~1080 | Medium | nih.gov |
| C-H Bend (Aromatic) | Benzene Ring | 900 - 675 | Strong | docbrown.info |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₉NO₃), the exact mass is 191.0582 g/mol . lookchem.com
Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pathways are predictable based on the structure, involving the loss of stable neutral molecules or radicals from the ester group and the benzoxazole core. miamioh.edu
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 191 | Molecular Ion | [C₁₀H₉NO₃]⁺˙ | Ionization of the parent molecule. |
| 160 | [M - OCH₃]⁺ | [C₉H₆NO₂]⁺ | Alpha-cleavage with loss of a methoxy (B1213986) radical from the ester. docbrown.info |
| 132 | [M - COOCH₃]⁺ | [C₈H₇NO]⁺ | Loss of the carbomethoxy radical. |
| 133 | [M - CO]⁺˙ | [C₉H₉NO₂]⁺˙ | Loss of carbon monoxide from the [M - OCH₃]⁺ ion. |
| 104 | [C₇H₆N]⁺ | [C₇H₄N]⁺ | Fragmentation of the benzoxazole ring after initial losses. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, extensive data exists for its isomer, Methyl 1,3-benzoxazole-2-carboxylate. nih.govresearchgate.net This data serves as an excellent model for the expected solid-state characteristics.
The benzoxazole ring system is expected to be nearly planar. The crystal packing would likely be stabilized by intermolecular interactions such as π–π stacking between the aromatic rings of adjacent molecules and weak C-H···O or C-H···N hydrogen bonds. nih.gov These interactions dictate the macroscopic properties of the crystal.
| Parameter | Expected Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. | nih.govresearchgate.net |
| Planarity | Benzoxazole ring is nearly planar | Indicates the aromatic and conjugated nature of the fused ring system. | nih.gov |
| C=N Bond Length | ~1.29 Å | Significantly shorter than a C-N single bond, confirming the double bond character. | nih.gov |
| Intermolecular Interactions | π–π stacking, C-H···O/N bonds | These non-covalent forces govern the packing of molecules in the crystal lattice. | nih.govresearchgate.net |
| Ester Conformation | Coplanar with the ring | The ester group's orientation is fixed in the solid state, often influenced by packing forces. | nih.gov |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for Purity and Derivative Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and ensuring compound purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of this compound. LC separates the target compound from impurities, starting materials, or byproducts based on polarity. The separated components are then introduced into the mass spectrometer, which provides molecular weight and structural information for identification. LC-MS/MS methods are particularly sensitive and specific, making them ideal for purity assessment and for quantifying the compound in various matrices. nih.goviaea.org This technique is crucial during synthesis to monitor reaction progress and to confirm the purity of the final product. bohrium.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly well-suited for volatile and thermally stable compounds. As a methyl ester, the title compound is expected to have sufficient volatility for GC analysis. gcms.cz In GC-MS, the sample is vaporized and separated in a capillary column before detection by MS. This method provides excellent resolution and is used to detect and quantify trace impurities. nih.gov It is also highly effective for analyzing derivatives of the compound, for instance, after reactions that modify its side chains, as long as the resulting products are also volatile. gcms.cz
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other parameters that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) Studies on Charge Distribution and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For benzoxazole (B165842) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to understand reaction mechanisms and selectivity. marmara.edu.trresearchgate.net Studies on related structures help in predicting the charge distribution and reactivity of Methyl 2-methylbenzo[d]oxazole-4-carboxylate.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify different aspects of reactivity:
Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.
Electronegativity (χ): The power of an atom to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
While specific DFT data for this compound is not widely published, the table below shows representative calculated values for a related benzimidazole (B57391) derivative, illustrating the type of data generated in such studies. nih.gov
| Descriptor | Value (eV) | Interpretation |
| EHOMO | -6.8 | Energy of the highest occupied molecular orbital |
| ELUMO | -1.7 | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.1 | Indicates high kinetic stability |
| Hardness (η) | 2.55 | Suggests resistance to deformation |
| Softness (S) | 0.196 | Corresponds to lower reactivity |
| Electrophilicity (ω) | 1.8 | Measures electrophilic character |
This interactive table contains representative data from a study on a related benzimidazole derivative to illustrate the application of DFT calculations.
Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of charge distribution, identifying specific atomic charges and characterizing donor-acceptor interactions within the molecule. nih.gov
Ab Initio Methods (e.g., MP2) for Energetics and Stability
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are computationally intensive but highly accurate methods for calculating molecular energies and stability. These "from the beginning" calculations solve the Schrödinger equation without empirical parameters, providing a rigorous assessment of electron correlation effects. For benzoxazole systems, these methods can be used to determine the ground state energy, conformational stability, and the energetics of potential reaction pathways. While specific MP2 studies on this compound are not prominent in the literature, this level of theory is well-suited for obtaining precise energetic data, complementing the insights gained from DFT.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of how a molecule like this compound would interact with other molecules, such as solvents or biological receptors. rsc.org
These simulations are crucial for understanding:
Solvation Effects: How solvent molecules arrange around the solute and influence its conformation and properties.
Binding Modes: The specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the molecule within a receptor's binding pocket. rsc.org
Conformational Changes: The flexibility of the molecule and how its shape changes in different environments.
In studies of related benzoxazole derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by molecular docking and to analyze the key residues involved in binding. nih.gov The binding free energies calculated from these simulations often correlate well with experimental inhibitory activities, highlighting the predictive power of this technique. rsc.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are statistical methods that correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. scholarsresearchlibrary.comchemijournal.com
Derivation and Interpretation of Molecular Descriptors
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For a series of benzoxazole derivatives, these descriptors can be categorized as:
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Electronic Descriptors: Related to the electron distribution (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).
Thermodynamic Descriptors: Related to the energy of the molecule (e.g., Gibbs free energy, heat of formation). scholarsresearchlibrary.com
Topological Descriptors: Based on the 2D graph representation of the molecule.
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D descriptors based on the steric and electrostatic fields surrounding the aligned molecules. nih.gov The resulting contour maps from these analyses provide a visual guide, indicating regions where modifications to the molecular structure would likely increase or decrease activity. nih.govchemijournal.com
Predictive Modeling of Chemical Behavior
Once descriptors are calculated for a set of related compounds, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model. scholarsresearchlibrary.com The goal is to create an equation that can accurately predict the activity or property of new, unsynthesized compounds.
The reliability and predictive power of a QSAR model are assessed using several statistical parameters:
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model using methods like leave-one-out. | > 0.5 |
| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.6 |
This interactive table summarizes key statistical parameters for validating QSAR models.
QSAR studies on various benzoxazole derivatives have yielded statistically robust models for predicting anticancer and antimicrobial activities. nih.govscholarsresearchlibrary.com For instance, CoMFA and CoMSIA models for benzoxazole derivatives as anticancer agents have shown good predictive R² values, indicating their utility in guiding the design of new, more potent compounds. nih.gov Although this compound may not have been explicitly included in these published models, the established methodologies are directly applicable to predict its potential activities.
Analysis of Substituent Effects on Reactivity (Hammett Plots)
The reactivity of aromatic compounds, including benzoxazole derivatives like this compound, is significantly influenced by the nature and position of substituents on the aromatic ring. The Hammett plot is a valuable tool in physical organic chemistry used to quantify the electronic effects of substituents in a wide range of reactions. slideshare.netviu.caviu.ca This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. viu.ca
The Hammett equation is expressed as:
log(k/k₀) = ρσ or log(K/K₀) = ρσ
where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. It reflects the electronic effect of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. viu.cascienceforecastoa.com
ρ (rho) is the reaction constant, which is dependent on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects. slideshare.net
For this compound, a Hammett analysis would involve synthesizing a series of derivatives with different substituents at various positions on the benzoxazole ring and measuring their reaction rates or equilibrium constants for a specific reaction. By plotting the logarithm of the relative reaction rates (log(k/k₀)) against the corresponding σ values, a linear relationship is expected. The slope of this plot gives the ρ value, which provides insight into the reaction mechanism.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge in the transition state.
Table 1: Hypothetical Hammett Plot Data for a Reaction of Substituted Benzoxazole Derivatives This table presents hypothetical data for illustrative purposes to demonstrate the application of the Hammett equation.
| Substituent (at C6) | Substituent Constant (σ) | Relative Reaction Rate (k/k₀) | log(k/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | 0.54 | -0.27 |
| -CH₃ | -0.17 | 0.68 | -0.17 |
| -H | 0.00 | 1.00 | 0.00 |
| -Cl | 0.23 | 1.70 | 0.23 |
| -NO₂ | 0.78 | 6.03 | 0.78 |
Virtual Screening and Molecular Docking for Ligand-Target Interaction Prediction
Virtual screening and molecular docking are powerful computational techniques used in drug discovery to predict the binding affinity and orientation of a small molecule, such as this compound, within the active site of a biological target, typically a protein. pnrjournal.com These methods are instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level. dergipark.org.tr Benzoxazole derivatives have been the subject of numerous in silico studies, including molecular docking, to explore their potential as anticancer agents. dergipark.org.trymerdigital.comnih.gov
Molecular docking simulations can elucidate the preferred binding pose of this compound within the active site of a target protein. For instance, considering the known anticancer activities of many benzoxazole derivatives, a relevant target could be a protein kinase involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.com
A typical docking study would involve preparing the three-dimensional structures of both the ligand (this compound) and the protein target. The ligand would then be placed into the binding site of the protein, and various conformations and orientations would be sampled to find the most stable complex, which is usually the one with the lowest binding energy.
The analysis of the docked pose would reveal key interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include:
Hydrogen bonds: The oxygen and nitrogen atoms in the benzoxazole ring and the ester group of the ligand can act as hydrogen bond acceptors, while any potential hydrogen bond donors on the protein side chains (e.g., from serine, threonine, or lysine (B10760008) residues) can interact with them.
Hydrophobic interactions: The aromatic benzoxazole core and the methyl groups can form hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine in the binding pocket.
π-π stacking: The aromatic system of the benzoxazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential to inhibit the protein's function. ymerdigital.com
The selectivity and affinity of a ligand for its target are determined by the precise nature and geometry of the interactions within the binding site. Molecular docking studies can provide valuable insights into these determinants.
Affinity is related to the strength of the binding between the ligand and the protein, often quantified by the binding energy or the inhibition constant (Ki). A lower binding energy generally corresponds to a higher binding affinity. For this compound, the affinity would be influenced by the number and strength of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions it can form within the binding pocket.
Selectivity refers to the ability of a ligand to bind to a specific target protein with higher affinity than to other, often closely related, proteins. This is crucial for minimizing off-target effects and potential toxicity. The selectivity of this compound would depend on the unique features of the target's binding site. For example, the size and shape of the binding pocket, as well as the specific arrangement of amino acid residues, would determine whether the ligand can fit snugly and form optimal interactions. Subtle differences in the amino acid composition of the binding sites of different proteins can be exploited to design selective inhibitors.
Computational studies on similar benzoxazole derivatives have shown strong binding affinities to various protein targets, with binding energies often comparable to or better than reference drugs. ymerdigital.com The specific substituents on the benzoxazole core play a critical role in modulating both affinity and selectivity. nih.gov For this compound, the methyl group at the 2-position and the carboxylate group at the 4-position would be key determinants of its interaction profile.
Table 2: Representative Molecular Docking Results of a Benzoxazole Derivative with a Protein Kinase Target This table presents representative data from a hypothetical docking study to illustrate the type of information obtained.
| Parameter | Value/Description |
|---|---|
| Target Protein | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Hydrogen Bond with Cys919 |
| Hydrophobic interactions with Val848, Leu840, Ala866 | |
| π-π stacking with Phe1047 | |
| Predicted Inhibition Constant (Ki) | ~2.5 µM |
Advanced Applications in Chemical Sciences
Role as Synthetic Intermediates for Complex Molecules
The molecular architecture of Methyl 2-methylbenzo[d]oxazole-4-carboxylate makes it an adept synthetic intermediate. The ester functional group provides a reactive site for a variety of chemical transformations, allowing for the elongation of molecular chains or the introduction of new functional moieties. This adaptability is crucial for constructing larger, more intricate molecular frameworks.
This compound serves as a foundational building block for the synthesis of more complex heterocyclic systems. The benzoxazole (B165842) moiety is a privileged scaffold in medicinal chemistry and materials science, and this compound provides a direct route to novel derivatives.
The primary reactive sites for elaboration are the methyl ester and the aromatic benzene (B151609) ring.
Ester Group Modification: The methyl ester can undergo hydrolysis to form the corresponding carboxylic acid. This acid can then be coupled with amines to generate amides, with alcohols to form different esters, or be used in other transformations, effectively linking the benzoxazole core to other heterocyclic units.
Aromatic Ring Functionalization: The benzene portion of the molecule can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can alter the electronic properties of the scaffold or serve as handles for further cyclization reactions.
These modifications allow chemists to systematically build complex, multi-ring systems that incorporate the stable and electronically significant benzoxazole core. Oxazole-4-carboxylate derivatives, in general, are recognized as useful intermediates for creating more elaborate structures. nih.gov
Table 1: Potential Synthetic Transformations for Heterocycle Elaboration
| Functional Group | Reaction Type | Reagents | Resulting Moiety | Potential Application |
| Methyl Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid | Precursor for amide coupling |
| Methyl Ester | Aminolysis | R-NH₂ | Amide | Linking to other heterocycles |
| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Nitro-benzoxazole | Precursor for amino group |
| Benzene Ring | Halogenation | Br₂, FeBr₃ | Bromo-benzoxazole | Handle for cross-coupling |
While less commonly documented for this specific molecule, the benzoxazole framework can theoretically serve as a precursor for the synthesis of larger polycyclic aromatic systems (PASs). The construction of additional fused rings onto the existing benzene ring is a plausible synthetic strategy. This could be achieved through multi-step sequences that involve functionalizing the benzene ring with groups capable of participating in intramolecular cyclization reactions, such as Friedel-Crafts alkylation or acylation, to form new carbocyclic or heterocyclic rings. The thermal stability of the benzoxazole core makes it a suitable foundation for the high-temperature conditions often required for such aromatization reactions. However, the application of this compound in this specific area remains a field for future exploration.
Contributions to Materials Science
The unique combination of a rigid aromatic structure and a heterocyclic ring endows the benzoxazole moiety with properties that are highly desirable in materials science, including high thermal stability, chemical resistance, and specific optical behaviors.
Benzoxazole-containing polymers are known for their exceptional thermal and oxidative stability, making them candidates for high-performance materials used in demanding environments. Although direct polymerization of this compound is not typical, it can be chemically modified into a monomer. For instance, the ester group could be hydrolyzed to a carboxylic acid, and the aromatic ring could be functionalized with another reactive group (e.g., an amino or hydroxyl group) to create a monomer suitable for polycondensation reactions. The incorporation of the rigid benzoxazole unit into a polymer backbone is expected to increase the glass transition temperature (Tg) and enhance the mechanical strength and modulus of the resulting material.
The inherent chemical resistance and thermal stability of polymers derived from benzoxazole precursors make them suitable for applications in protective coatings and high-temperature sealants. Such materials are designed to protect substrates from corrosion, heat, and chemical attack. By serving as a potential precursor to robust polymer systems, this compound could contribute to the formulation of advanced coatings for the aerospace, automotive, and electronics industries, where performance under extreme conditions is essential.
The fused aromatic system of this compound forms a conjugated π-system, which is a common feature in molecules with interesting photophysical properties like fluorescence. Benzoxazole derivatives are known to be fluorescent and have been investigated for use in various optical applications. The electronic properties, and thus the absorption and emission wavelengths, can be fine-tuned by altering the substituents on the benzoxazole core. The methyl and methyl carboxylate groups on this particular molecule influence its electronic structure and solubility. This makes it a compound of interest for research into new organic fluorescent dyes, sensors, and as a component in organic light-emitting diodes (OLEDs), where stable, light-emitting materials are required.
Table 2: Potential Applications in Materials Science
| Application Area | Relevant Property of Benzoxazole Core | Role of this compound |
| Polymer Matrices | High Thermal Stability, Rigidity | Potential monomer precursor after functionalization |
| Coatings & Sealants | Chemical Resistance, Durability | Component of high-performance polymer binders |
| Photonic Materials | Fluorescence, π-Conjugated System | Core scaffold for organic dyes, potential OLED emitters |
Research in Supramolecular Chemistry and Self-Assembly
There is currently no specific research available in scientific literature detailing the use or study of this compound in the fields of supramolecular chemistry and self-assembly. The benzoxazole core, being a planar aromatic system, possesses the potential for non-covalent interactions such as π–π stacking, which are fundamental to supramolecular chemistry. However, dedicated studies on how the specific substituents of this compound (a methyl group at the 2-position and a methyl carboxylate group at the 4-position) influence these interactions to form ordered supramolecular structures have not been reported.
Applications as Corrosion Inhibitors: Theoretical and Experimental Perspectives
An extensive search of scientific databases yields no specific experimental or theoretical studies on the application of this compound as a corrosion inhibitor. Generally, benzoxazole derivatives are investigated for this purpose due to the presence of nitrogen and oxygen heteroatoms and the aromatic ring system, which can facilitate adsorption onto metal surfaces, thereby forming a protective layer.
Theoretical studies on similar compounds often employ Density Functional Theory (DFT) to calculate quantum chemical parameters that predict inhibition efficiency. Experimental evaluations typically involve electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. However, no such data has been published for this compound.
Table 1: Comparison of Investigated Benzoxazole Derivatives as Corrosion Inhibitors (General Data)
| Compound Name | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Method |
| 2-(benzo[d]oxazol-2-yl)phenol (BOP) | N80 Steel | 1 M HCl | Not specified | Electrochemical |
| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | N80 Steel | 1 M HCl | Not specified | Electrochemical |
| 2-(quinolin-2-yl)benzo[d]oxazole (QBO) | N80 Steel | 1 M HCl | >90% (at optimal conc.) | Electrochemical |
| 2-methylbenzoxazole (MBZ) | Mild Steel | Gas Phase | Not specified | Theoretical (DFT) |
This table presents data for related benzoxazole compounds to illustrate the type of research conducted in this field; no such data is available for this compound.
Skeletal Editing and Diversification of Chemical Libraries
There is no published research on the use of this compound in skeletal editing or for the diversification of chemical libraries. Skeletal editing is an emerging field in synthetic chemistry that involves the precise modification of a molecule's core structure. Recent studies have shown that other heterocyclic systems, such as benzofurans, can be converted into benzoxazoles through skeletal editing techniques. This allows for the late-stage diversification of molecular scaffolds. However, this compound has not been reported as either a substrate or a product in such transformations.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of benzoxazoles often involves multi-step procedures with harsh reaction conditions, leading to significant waste generation. A major focus of future research will be the development of novel and sustainable synthetic routes to Methyl 2-methylbenzo[d]oxazole-4-carboxylate and its derivatives. Green chemistry principles will be at the forefront of these efforts, emphasizing the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
Recent advancements in catalysis offer promising avenues for more sustainable syntheses. For instance, the use of heterogeneous catalysts, which can be easily recovered and reused, is a key area of investigation. Additionally, biocatalysis, employing enzymes to carry out specific chemical transformations, presents an attractive alternative to traditional chemical methods, often with high selectivity and under mild conditions. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also significantly improve the efficiency and sustainability of the synthesis of benzoxazole (B165842) derivatives.
Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Benzoxazoles
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Catalysts | Homogeneous acids/bases, metal catalysts | Heterogeneous catalysts, biocatalysts, photocatalysts |
| Solvents | Often toxic and volatile organic solvents | Green solvents (e.g., water, ionic liquids), solvent-free conditions |
| Energy Input | High temperatures, prolonged reaction times | Microwave irradiation, ultrasound, mechanochemistry |
| Waste Generation | Significant byproduct formation | Minimal waste, often with water as the only byproduct |
| Atom Economy | Often low to moderate | High, with efficient incorporation of reactants into the final product |
Exploration of Under-Investigated Reaction Pathways
While the fundamental reactivity of the benzoxazole ring is relatively well-understood, there remain numerous under-investigated reaction pathways for derivatives like this compound. A deeper understanding of its reactivity profile can unlock new avenues for the synthesis of complex molecules with unique functionalities.
One such area is the exploration of cycloaddition reactions. The dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones, catalyzed by phosphines, is a recently developed method that provides access to novel fused heterocyclic systems. Investigating the participation of this compound in such reactions could lead to the discovery of new molecular scaffolds with interesting biological or material properties.
Furthermore, the reactivity of the methyl group at the 2-position and the ester group at the 4-position offers significant opportunities for functionalization. Exploring selective C-H activation of the methyl group or the aromatic ring could provide direct routes to a variety of derivatives without the need for pre-functionalized starting materials. Similarly, the transformation of the carboxylate group into other functional groups, such as amides, nitriles, or other heterocycles, remains a fertile ground for research. The reactivity of related 2-trichloromethylbenzoxazoles towards various nucleophiles suggests that the 2-position can be a versatile handle for introducing diverse functionalities. nih.govscispace.comacs.org
Integration of Machine Learning in Predictive Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemical synthesis and drug discovery. For this compound, these computational tools can be instrumental in accelerating the design and discovery of new derivatives with desired properties.
ML models can be trained on existing chemical data to predict a wide range of properties, including reactivity, solubility, and biological activity. This predictive power can be harnessed to screen virtual libraries of potential derivatives of this compound, identifying the most promising candidates for synthesis and experimental testing. This in-silico screening can significantly reduce the time and resources required for the discovery of new functional molecules.
Harnessing Benzo[d]oxazole Derivatives for Advanced Materials
The rigid, planar structure and unique photophysical properties of the benzoxazole core make it an attractive building block for the development of advanced materials. Future research will likely focus on incorporating this compound and its derivatives into polymers and other functional materials with tailored optical and electronic properties.
Benzoxazole-containing polymers have shown promise in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific substitution pattern of this compound allows for fine-tuning of the electronic properties of the resulting polymers. For example, the electron-withdrawing nature of the carboxylate group can be exploited to create materials with specific energy levels for efficient charge transport in electronic devices. Benzoxazole-based polymers are also being explored for high-temperature dielectric applications. acs.org
The luminescent properties of benzoxazole derivatives are also of significant interest. By modifying the substituents on the benzoxazole ring, it is possible to tune the emission color and quantum yield of these molecules. This makes them promising candidates for use as fluorescent probes in biological imaging and as active components in luminescent materials. The photophysical properties of various benzoxazole derivatives have been the subject of numerous studies. semanticscholar.orgcapes.gov.bruaic.rorsc.orgresearchgate.net
Table 2: Potential Applications of Benzoxazole-Based Materials
| Material Type | Potential Application | Key Properties |
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable electronic properties, good charge transport |
| Polymer Dielectrics | High-temperature capacitors, electronic packaging | High thermal stability, low dielectric loss |
| Fluorescent Probes | Biological imaging, chemical sensing | High quantum yield, sensitivity to environmental changes |
| Luminescent Materials | Solid-state lighting, displays | Tunable emission color, high photostability |
Addressing Challenges in Scale-Up and Process Chemistry
While the synthesis of novel benzoxazole derivatives on a laboratory scale is a crucial first step, the transition to industrial-scale production presents a unique set of challenges. Addressing these challenges is essential for the commercial viability of any new compound. Future research in the process chemistry of this compound will need to focus on developing robust, safe, and cost-effective manufacturing processes.
Key considerations in the scale-up of chemical reactions include heat transfer, mass transfer, and reaction kinetics. Reactions that are easily controlled in a small laboratory flask can become difficult to manage in a large reactor. Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential for designing a safe and efficient large-scale process. The development of continuous flow manufacturing processes for functionalized benzoxazoles offers a promising alternative to traditional batch processing, often providing better control over reaction parameters and improved safety.
Purification of the final product is another critical aspect of process chemistry. Developing efficient and scalable purification methods, such as crystallization or chromatography, is necessary to obtain the desired compound with high purity. The choice of solvents, reagents, and purification techniques should also take into account environmental and economic factors. A comprehensive understanding of the entire manufacturing process, from raw material sourcing to final product packaging, is crucial for the successful commercialization of this compound and its derivatives.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-methylbenzo[d]oxazole-4-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via palladium acetate-catalyzed cyclization of N-phenylacetamides under aerobic conditions. Key steps include:
- Reagents : Palladium acetate (5 mol%), potassium carbonate, and dimethyl sulfoxide (DMSO) as solvent at 110°C for 12 hours .
- Yield : 74% isolated yield after column chromatography .
- Optimization : Substituting DMSO with dimethylformamide (DMF) may reduce yield due to competing side reactions, while higher temperatures (>120°C) risk decomposition. Characterization via H/C NMR and HRMS confirms purity and structure .
Q. How can spectroscopic data resolve structural ambiguities in this compound?
- NMR Analysis : The H NMR spectrum shows a singlet at δ 2.66 ppm for the methyl group on the oxazole ring, while the ester methyl group appears at δ 3.90 ppm. Aromatic protons exhibit coupling patterns consistent with benzo[d]oxazole substitution .
- IR Spectroscopy : A strong carbonyl stretch at ~1684 cm confirms the ester moiety, and C=N/C-O stretches at 1619 cm validate the oxazole ring .
- HRMS : The molecular ion [M+H] at m/z 192.0660 matches the theoretical mass (deviation < 2 ppm), ensuring structural integrity .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Pre-dissolve in DMSO for biological assays to avoid precipitation .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking Studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). The nitro group at the 4-position (in analogs) enhances π-stacking interactions in hydrophobic pockets .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with observed IC values to prioritize synthetic targets .
Q. What strategies address contradictions in reported synthetic yields for this compound?
- Variable Control : Discrepancies in yields (e.g., 74% vs. 84% for similar oxazoles ) may arise from:
- Catalyst Purity : Trace moisture in palladium acetate reduces catalytic activity.
- Oxygen Sensitivity : Strict anaerobic conditions are critical for reproducibility.
- Alternative Routes : Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields .
Q. How can crystallographic data refine the molecular structure of this compound?
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor intermediate?
- Reactivity : The methyl group at C2 stabilizes electrophilic aromatic substitution at C5, enabling regioselective functionalization (e.g., bromination for cross-coupling reactions) .
- Case Study : Analogous ethyl 5-methyl-2-(4-nitrophenyl)oxazole-4-carboxylate shows enhanced binding to EGFR kinase due to nitro group electron-withdrawing effects .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
